3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a molecular formula of C20H17N5O4S and a molecular weight of 423.45. This compound belongs to the pyrazolopyridine class and features a pyrazolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the presence of a phenyl group to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can have different biological or chemical properties.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other pyrazolopyridine derivatives, which share similar core structures but differ in their substituents and functional groups. Some similar compounds include:
Pyrazolo[3,4-b]pyridine derivatives: : These compounds have variations in the phenyl and sulfamoyl groups, leading to different biological activities.
Other sulfamoyl-containing compounds: : These compounds may have different core structures but share the sulfamoyl group, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-12-17-18(26)16(11-22-19(17)25(24-12)14-5-3-2-4-6-14)20(27)23-13-7-9-15(10-8-13)30(21,28)29/h2-10,12,16-17,19,22,24H,11H2,1H3,(H,23,27)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWNISYCQLNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N(N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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